5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
CAS No.:
Cat. No.: VC16129254
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN4O3S |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H17ClN4O3S/c1-24-14-9-16(26-3)15(25-2)8-12(14)10-20-23-17(21-22-18(23)27)11-4-6-13(19)7-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+ |
| Standard InChI Key | GDONTTSFVNDBKX-KEBDBYFISA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC)OC |
Introduction
The compound 5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene)amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic molecule belonging to the triazole class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. This compound features a chlorophenyl moiety and a trimethoxyphenyl group, which are indicative of potential biological activity. The presence of a hydrosulfide functional group suggests its involvement in various chemical reactions and interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials such as 4-chlorobenzaldehyde and 2,4,5-trimethoxybenzaldehyde are used in condensation reactions, often requiring specific solvents like glacial acetic acid and controlled conditions such as refluxing at precise temperatures to achieve optimal yields. Characterization techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for confirming the structure of the synthesized compound.
Table: Comparison of Similar Triazole Compounds
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| 5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide | Chlorophenyl, trimethoxyphenyl, hydrosulfide | Antifungal, anticancer |
| 5-(2-Chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide | Chlorophenyl, trimethoxyphenyl | Medicinal chemistry, agricultural sciences |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume